molecular formula C20H21ClN4OS B5022442 N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No. B5022442
M. Wt: 400.9 g/mol
InChI Key: HAOZGAHRNIGLPB-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,3,4-tetrahydropyrimidine derivatives, which have been extensively studied for their potential biological activities. The interest in these compounds stems from their structural diversity and ability to interact with various biological targets, making them promising candidates for the development of new therapeutic agents. The specific compound incorporates a thioxo group, an aromatic chlorophenyl group, a dimethylamino phenyl group, and a carboxamide functionality, suggesting a complex interaction with biological systems.

Synthesis Analysis

The synthesis of similar tetrahydropyrimidine derivatives typically involves a multi-component reaction strategy. For instance, a study by Akbari et al. (2008) describes the synthesis of tetrahydropyrimidine-2-thiones and their derivatives via a reaction involving thiourea and different aromatic aldehydes (Akbari et al., 2008). These methodologies could be adapted for the synthesis of N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydropyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized with various substituents. Spectroscopic techniques such as IR, 1H-NMR, and Mass spectral studies are commonly used to confirm the structures of these compounds. For example, the study by Vyas et al. (2013) on the synthesis and characterization of related compounds provides insights into the structural aspects and the stability of the tetrahydropyrimidine ring system (Vyas et al., 2013).

Chemical Reactions and Properties

Tetrahydropyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, to form more complex heterocyclic systems. These reactions expand the chemical diversity and potential biological applications of these compounds. The reactivity of the tetrahydropyrimidine core can be influenced by the substituents attached to it, affecting the compound's overall chemical properties and interactions with biological targets.

Physical Properties Analysis

The physical properties of tetrahydropyrimidine derivatives, such as solubility, crystallinity, and thermal stability, are crucial for their potential applications. The study by Pekparlak et al. (2018) on the crystal structure and spectroscopic characterization of a related compound provides valuable information on the physical properties, including thermal behavior and dielectric properties, which are essential for understanding the compound's behavior under different conditions (Pekparlak et al., 2018).

properties

IUPAC Name

N-(3-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4OS/c1-12-17(19(26)23-15-6-4-5-14(21)11-15)18(24-20(27)22-12)13-7-9-16(10-8-13)25(2)3/h4-11,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOZGAHRNIGLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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